Lipophilicity (LogP) Comparison: N,N-Dipentylformamide vs. N,N-Dibutylformamide and N,N-Dihexylformamide
The lipophilicity of N,N-dipentylformamide, as measured by its octanol-water partition coefficient (LogP), is a primary determinant of its suitability for biphasic extraction systems. N,N-dipentylformamide exhibits a LogP of 3.46110, positioning it as a moderately lipophilic extractant [1]. In contrast, its shorter-chain analog, N,N-dibutylformamide, has a significantly lower LogP of approximately 2.02–2.68, indicating greater water solubility and less efficient partitioning into an organic phase [2]. Conversely, the longer-chain N,N-dihexylformamide possesses a higher LogP of 4.24130, suggesting greater lipophilicity but also a potential for increased viscosity and lower diffusivity .
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 3.46110 (experimental) |
| Comparator Or Baseline | N,N-Dibutylformamide: LogP = 2.02–2.68 (computed/experimental); N,N-Dihexylformamide: LogP = 4.24130 (computed) |
| Quantified Difference | N,N-Dipentylformamide is approximately 0.8–1.4 log units more lipophilic than N,N-dibutylformamide and 0.78 log units less lipophilic than N,N-dihexylformamide. |
| Conditions | Octanol-water partition coefficient; experimental and computed values from various sources. |
Why This Matters
This specific LogP value is critical for optimizing the distribution ratio (D) of target analytes in liquid-liquid extraction, directly influencing process efficiency and selectivity.
- [1] Chem960. Formamide,N,N-dipentyl- (26598-27-6). Experimental Properties: LogP = 3.46110. View Source
- [2] ChemBase. N,N-dibutylformamide. Log P = 2.016163; BOC Sciences. N,N-Dibutylformamide. LogP = 2.68090. View Source
